molecular formula C22H15F3N4O B14942125 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B14942125
M. Wt: 408.4 g/mol
InChI Key: XVWZEPJUJPXOHH-UHFFFAOYSA-N
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Description

4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts unique properties, such as increased stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-difluorophenylboronic acid
  • 4-Amino-3-fluorophenylboronic acid
  • 4-[(4-Amino-3,5-difluorophenyl)ethynyl]-2,5-difluorobenzenethiol

Uniqueness

Compared to similar compounds, 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique pyrazoloquinoline core and multiple fluorine atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15F3N4O

Molecular Weight

408.4 g/mol

IUPAC Name

4-amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H15F3N4O/c23-13-2-1-3-16(9-13)29-22-17(10-27-29)21(26)20-18(28-22)6-12(7-19(20)30)11-4-14(24)8-15(25)5-11/h1-5,8-10,12H,6-7H2,(H2,26,28)

InChI Key

XVWZEPJUJPXOHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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